molecular formula C7H16ClNO2 B057063 L-tert-Leucine methyl ester hydrochloride CAS No. 63038-27-7

L-tert-Leucine methyl ester hydrochloride

Cat. No.: B057063
CAS No.: 63038-27-7
M. Wt: 181.66 g/mol
InChI Key: HRTQWUHFSXVRPY-NUBCRITNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sevelamer hydrochloride involves the polymerization of allylamine with epichlorohydrin. The process begins with the reaction of allylamine and hydrochloric acid to form allylamine hydrochloride. This intermediate is then polymerized under the initiation of an azo initiator to form an allylamine hydrochloride polymer . The polymer is subsequently alkalized to obtain an allylamine polymer, which is then reacted with epichlorohydrin to synthesize sevelamer hydrochloride .

Industrial Production Methods: In industrial settings, the production of sevelamer hydrochloride involves granulation techniques where the compound is mixed with diluents and wetted using a solution of polyethylene glycol. This mixture is then dried and processed into tablets or capsules .

Chemical Reactions Analysis

Types of Reactions: Sevelamer hydrochloride primarily undergoes substitution reactions due to the presence of reactive amine groups. These reactions are facilitated by the polymeric nature of the compound, which allows for multiple substitution sites.

Common Reagents and Conditions: The synthesis of sevelamer hydrochloride involves reagents such as allylamine, hydrochloric acid, and epichlorohydrin. The polymerization process is initiated by azo compounds, and the reaction conditions typically include controlled temperatures and pH levels to ensure the stability of the polymer .

Major Products Formed: The primary product formed from these reactions is sevelamer hydrochloride itself. The polymerization and subsequent reactions result in a cross-linked polymer that effectively binds phosphate ions in the gastrointestinal tract .

Scientific Research Applications

Sevelamer hydrochloride has a wide range of applications in scientific research, particularly in the fields of medicine and biology. It is extensively used to study the management of hyperphosphatemia in patients with chronic kidney disease . Additionally, sevelamer hydrochloride has been investigated for its potential to reduce cardiovascular mortality in patients with non-dialysis-dependent chronic kidney disease .

In the field of chemistry, sevelamer hydrochloride serves as a model compound for studying polymerization reactions and the behavior of cross-linked polymers. Its unique structure and binding properties make it a valuable tool for research in polymer chemistry .

Comparison with Similar Compounds

Sevelamer hydrochloride’s unique polymeric structure and its ability to bind phosphate without affecting calcium levels make it a valuable therapeutic agent in the management of hyperphosphatemia.

Properties

IUPAC Name

methyl (2S)-2-amino-3,3-dimethylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,3)5(8)6(9)10-4;/h5H,8H2,1-4H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTQWUHFSXVRPY-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584463
Record name Methyl 3-methyl-L-valinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63038-27-7
Record name L-Valine, 3-methyl-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63038-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl L-tert-leucinate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063038277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-methyl-L-valinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Valine, 3-methyl-, methyl ester, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.322
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYL L-TERT-LEUCINATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIZ1L06TSF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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